molecular formula C15H26O2 B14613912 13-Tetradecynoic acid, methyl ester CAS No. 56909-03-6

13-Tetradecynoic acid, methyl ester

Cat. No.: B14613912
CAS No.: 56909-03-6
M. Wt: 238.37 g/mol
InChI Key: TWMAUAVEENQTOH-UHFFFAOYSA-N
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Description

13-Tetradecynoic acid, methyl ester is a chemical compound with the molecular formula C15H26O2 It is an ester derivative of 13-tetradecynoic acid, characterized by the presence of a triple bond between the 13th and 14th carbon atoms in the tetradecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Tetradecynoic acid, methyl ester typically involves the esterification of 13-tetradecynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

13-Tetradecynoic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: The triple bond in the compound can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are typical.

    Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols, or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

13-Tetradecynoic acid, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with alkyne functionalities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 13-Tetradecynoic acid, methyl ester involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or increased cell death in cancer cells. The compound’s ability to interact with multiple pathways makes it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    13-Tetradecynoic acid: The parent acid of the ester, sharing similar structural features but differing in its functional group.

    Methyl tetradecanoate: A saturated ester with no triple bond, used for comparison in studies of reactivity and biological activity.

    Methyl 13-tetradecenoate: An unsaturated ester with a double bond, providing insights into the effects of different types of unsaturation.

Uniqueness

13-Tetradecynoic acid, methyl ester is unique due to the presence of the triple bond, which imparts distinct chemical reactivity and biological properties. This feature sets it apart from similar compounds, making it valuable for specific applications where the alkyne functionality is required.

Properties

CAS No.

56909-03-6

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

methyl tetradec-13-ynoate

InChI

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h1H,4-14H2,2H3

InChI Key

TWMAUAVEENQTOH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCC#C

Origin of Product

United States

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